molecular formula C15H11ClN4O2S B2882582 N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896333-17-8

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2882582
CAS No.: 896333-17-8
M. Wt: 346.79
InChI Key: XCIFXFFPRYBRGZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a distinctive molecular architecture, consisting of a 3-chlorophenyl substituent linked via a sulfanyl bridge to a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core heterocyclic system. The primary research value of this compound lies in its demonstrated potential as an anticancer agent. Compounds containing the pyrido[1,2-a][1,3,5]triazin-4-one scaffold have shown promising biological activity in scientific research, including the ability to inhibit cancer cell proliferation . The mechanism of action for this class of compounds is under investigation and is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis in malignant cells, thereby halting their replication . Researchers utilize this compound in vitro to study its effects on various human cancer cell lines, contributing to the understanding of structure-activity relationships and the development of novel therapeutic candidates. It is presented as a high-purity screening compound for use in biological assays and hit-to-lead optimization studies. This product is intended for research purposes in a controlled laboratory environment. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-10-4-3-5-11(8-10)17-13(21)9-23-14-18-12-6-1-2-7-20(12)15(22)19-14/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIFXFFPRYBRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyridotriazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the sulfanylacetamide linkage: This can be done through nucleophilic substitution reactions, where a suitable sulfanylacetamide precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Varied Aromatic Substitutions

Evidence from synthetic routes (e.g., 13a–e in ) highlights the role of substituents on phenyl rings in modulating physicochemical and biological properties. For example:

  • N-(4-Chlorophenyl) analog : Exhibits a planar crystal structure stabilized by intramolecular N–H···O and N–H···S hydrogen bonds, with a dihedral angle of 86.7° between the pyrimidine and chlorophenyl rings .
  • 4-Methylphenyl (13a) and 4-methoxyphenyl (13b) derivatives: Higher yields (94–95%) and distinct spectral profiles (e.g., IR νmax at 2214 cm⁻¹ for C≡N in 13a ) compared to the 3-chlorophenyl compound .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 3-Cl N/A N/A Pyrido-triazinone C=O at ~1660 cm⁻¹
13a (4-methylphenyl) 4-CH₃ 94 288 C≡N at 2214 cm⁻¹; δ 2.30 (CH₃) in ¹H-NMR
13b (4-methoxyphenyl) 4-OCH₃ 95 274 δ 3.77 (OCH₃) in ¹H-NMR
4-Chlorophenyl analog 4-Cl N/A N/A C–S bond length: 1.727 Å

Crystallographic and Conformational Analysis

The crystal structure of the target compound’s 4-chlorophenyl analog () reveals:

  • Bond lengths : C–S (1.727 Å), C–N (1.365–1.402 Å), and C=O (1.227 Å).
  • Hydrogen bonding : N–H···O (2.879 Å) and N–H···S (3.324 Å) interactions stabilize the conformation.
    In contrast, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () adopts a twisted conformation (dihedral angle: 81.2°) due to steric hindrance from the methylsulfanyl group .

Table 2: Crystallographic Parameters

Parameter Target Compound (3-Cl) 4-Chlorophenyl Analog Methylsulfanyl Analog
C–S bond length (Å) ~1.727 (estimated) 1.727 1.811
Dihedral angle (°) N/A 86.7 81.2
Hydrogen bond distance N/A 2.879 (N–H···O) 2.892 (N–H···O)

Biological Activity

N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a chlorophenyl group and a pyridotriazinone moiety linked by a sulfanylacetamide, suggests diverse applications in medicinal chemistry and biological research.

The compound's molecular formula is C16H12ClN3O3SC_{16}H_{12}ClN_{3}O_{3}S, and it has a molecular weight of 346.79 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC16H12ClN3O3S
Molecular Weight346.79 g/mol
CAS Number896333-17-8

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways through these interactions, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyridotriazines have been shown to inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are likely mediated through mechanisms that disrupt cellular signaling pathways essential for cancer cell survival.

Case Study:
A study evaluated the antiproliferative activity of various triazine derivatives against breast cancer cell lines (MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells. Although specific data for this compound is limited, its structural similarity suggests potential efficacy in cancer therapy.

Enzyme Inhibition

Compounds related to this compound have also been investigated for their ability to inhibit key enzymes involved in disease processes. For instance:

  • Cyclooxygenase (COX) : Some derivatives showed moderate inhibition of COX enzymes, which are critical in inflammatory pathways.

Table 1: Summary of Inhibitory Activities Against Selected Enzymes

CompoundTarget EnzymeIC50 (µM)
Pyridotriazine Derivative ACOX-115.0
Pyridotriazine Derivative BCOX-212.5
N-(3-chlorophenyl) derivativeTBDTBD

Research Findings

Research on the biological activity of related compounds has highlighted several key findings:

  • Antiproliferative Activity : Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific protein targets through hydrogen bonding and hydrophobic interactions.
  • Potential as Therapeutics : Given their structural diversity and biological activity profiles, such compounds are being explored as potential therapeutic agents for cancer and inflammatory diseases.

Q & A

Q. Critical Conditions :

  • Solvents: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility.
  • Temperature: Controlled heating (80–120°C) to avoid decomposition.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core formationCyclization in DMF, 100°C65–70
Sulfanyl couplingNaH/THF, RT55–60
Acetamide linkageEDCI, DCM, 0°C→RT75–80

Basic: What analytical techniques are used to characterize this compound?

Q. Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups and connectivity (e.g., sulfanyl proton at δ 3.8–4.2 ppm, pyridotriazine carbons at δ 150–160 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ = 391.05 Da).
  • X-ray Crystallography : Resolves 3D structure (monoclinic system, space group P21_1/c, unit cell parameters: a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP21_1/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
V (ų)2748.9
R1_10.050

Advanced: How is SHELX software utilized for crystal structure refinement?

Q. Methodology :

  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement Workflow :
    • Initial Model : Solve via direct methods (SHELXS) .
    • Least-Squares Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy (R1_1 < 0.05 for F2^2 > 2σ).
    • Validation : Check for residuals (e.g., wR2_2 = 0.155) and geometric outliers (e.g., bond length deviations < 0.02 Å) .

Q. Key Parameters :

  • Absorption correction: Multi-scan (SADABS).
  • Final S (Goodness-of-fit): ~0.96 .

Advanced: How to design experiments to evaluate its biological activity?

Q. Approach :

  • Target Selection : Prioritize enzymes/receptors with structural similarity to known pyridotriazine targets (e.g., kinases, topoisomerases) .
  • Assay Types :
    • In vitro enzyme inhibition (IC50_{50} determination via fluorogenic substrates).
    • Cytotoxicity screening (MTT assay, cancer cell lines like HeLa or MCF-7).
  • Controls : Use structurally analogous compounds (e.g., fluorophenyl or methoxy derivatives) for SAR analysis .

Q. Example Data :

DerivativeIC50_{50} (μM)Target
3-Fluorophenyl analog0.45 ± 0.03Topoisomerase II
4-Methoxyphenyl analog1.20 ± 0.12EGFR kinase

Advanced: How to resolve contradictions in reported bioactivity data?

Q. Strategies :

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) on activity .

Assay Standardization : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time.

Computational Modeling : Dock the compound into target proteins (AutoDock Vina) to rationalize activity differences .

Case Study : Discrepancies in IC50_{50} values for kinase inhibition may arise from variations in ATP concentration (1 mM vs. 10 mM) .

Advanced: How to optimize synthetic yield and purity?

Q. Key Factors :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT for acetamide coupling) minimizes decomposition.
  • Purification : Use preparative HPLC (C18 column, 70:30 MeOH/H2_2O) for >95% purity .

Q. Table 3: Yield Optimization

ParameterImproved Yield (%)
Solvent: DMF → DMSO+15
Catalyst: EDCI → DCC-10 (due to by-products)
Purification: Column → HPLC+20

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